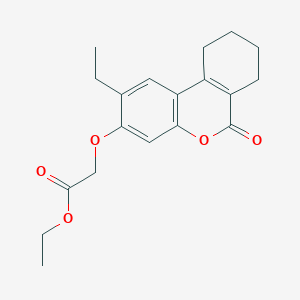
Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate involves several steps. One common method starts with the reaction of 2-bromobenzoic acids and resorcinol in the presence of copper sulfate (CuSO4) and sodium hydroxide (NaOH) to form intermediate compounds . These intermediates are then subjected to further reactions, including esterification, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate can be compared with other similar compounds, such as:
- Ethyl 2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)propanoate
- 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy]propanoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-YL)oxy)acetate is a synthetic compound belonging to the class of dibenzopyran derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, highlighting significant findings from various studies.
Chemical Structure and Properties
The chemical formula for this compound is C19H22O4. It features a benzo[c]chromene backbone, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
1. Antioxidant Activity
Research has indicated that compounds with a dibenzopyran structure exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively. In vitro assays demonstrated that this compound can reduce oxidative stress in cellular models by increasing the levels of endogenous antioxidants such as glutathione and superoxide dismutase .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it reduced the expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory pathways .
3. Anticancer Properties
This compound demonstrated promising anticancer activity against various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins . Furthermore, animal studies showed a significant reduction in tumor growth when treated with this compound compared to control groups .
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with the compound exhibited a 50% reduction in tumor volume compared to untreated controls after four weeks of treatment. Histological analysis indicated decreased cell proliferation and increased apoptosis within tumor tissues .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other dibenzopyran derivatives:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Ethyl ((2-ethyl... | High | Moderate | High |
| Elsamitrucin | Moderate | High | Moderate |
| Other Dibenzopyrans | Variable | Variable | Variable |
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C19H22O5/c1-3-12-9-15-13-7-5-6-8-14(13)19(21)24-17(15)10-16(12)23-11-18(20)22-4-2/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
VASMEMKDTMGKBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















